1-(1-Aminocyclobutyl)-3-methylbutan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)8(11)6-9(10)4-3-5-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
NKGQCPCZYCCLER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1(CCC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Aminocyclobutyl 3 Methylbutan 2 One
Established Synthetic Pathways Towards 1-(1-Aminocyclobutyl)-3-methylbutan-2-one
Established synthetic routes for α-amino ketones can be adapted for the synthesis of this compound. These pathways often involve the strategic introduction of the amine functionality, formation of the ketone, and construction of the cyclobutane (B1203170) ring.
Amination Reactions for Introducing the Cyclobutyl Amine Moiety
The introduction of the amine group onto the cyclobutane ring is a critical step. One common precursor for this is 1-aminocyclobutanecarboxylic acid, which can be synthesized through various methods. For instance, the reaction of methyl 1-bromocyclobutanecarboxylate with ammonia (B1221849) has been explored, as well as the hydrolysis of 5-cyclobutane-spiro-hydantoin. oup.com Another approach involves the reaction of cyclobutanone (B123998) with an ammonium (B1175870) salt, which can generate 1-aminocyclobutanecarboxylic acid or its derivatives. chembk.com
A plausible pathway could involve the Strecker synthesis, a well-established method for producing amino acids. wikipedia.orgnih.gov In this approach, cyclobutanone would react with an ammonium salt and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile would yield 1-aminocyclobutanecarboxylic acid. organic-chemistry.org
| Reaction | Starting Material | Reagents | Product |
| Strecker Synthesis | Cyclobutanone | NH4Cl, KCN | 1-Aminocyclobutanecarbonitrile (B1279541) |
| Hydrolysis | 1-Aminocyclobutanecarbonitrile | H3O+ | 1-Aminocyclobutanecarboxylic acid |
Once 1-aminocyclobutanecarboxylic acid is obtained, it can potentially be decarboxylated to yield 1-aminocyclobutane. wikipedia.org However, the direct use of a derivative of 1-aminocyclobutanecarboxylic acid or 1-aminocyclobutanecarbonitrile might be more efficient for subsequent ketone formation.
Ketone Formation and Functionalization Strategies
With the aminocyclobutyl moiety in hand, the next step is the formation of the ketone. A common method for ketone synthesis is the reaction of an organometallic reagent with an appropriate electrophile. For instance, isobutylmagnesium bromide, a Grignard reagent, can react with an acyl chloride or a nitrile. lookchem.comchemistryscl.combrainly.in
One potential route involves the conversion of N-protected 1-aminocyclobutanecarboxylic acid into an acyl chloride. This acyl chloride could then be reacted with isobutylmagnesium bromide to form the desired ketone. It is crucial to protect the amino group to prevent it from reacting with the Grignard reagent. A suitable protecting group would be the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting 1-aminocyclobutanecarboxylic acid with di-tert-butyl dicarbonate. chemicalbook.com
Alternatively, 1-aminocyclobutanecarbonitrile can be used as a precursor. The reaction of a Grignard reagent with a nitrile, followed by hydrolysis, yields a ketone. This approach would involve reacting N-protected 1-aminocyclobutanecarbonitrile with isobutylmagnesium bromide.
Another strategy is the direct α-amination of a pre-existing ketone. In this case, 3-methylbutan-2-one would be the starting material. Direct α-amination of ketones can be achieved using various reagents, although it can sometimes lead to challenges with regioselectivity and over-amination. nih.govorganic-chemistry.orgprinceton.edu
| Starting Material 1 | Starting Material 2 | Reagents | Intermediate Product |
| N-Boc-1-aminocyclobutanecarboxylic acid | Isobutylmagnesium bromide | 1. SOCl2 2. CuI | N-Boc-1-(1-aminocyclobutyl)-3-methylbutan-2-one |
| N-Boc-1-aminocyclobutanecarbonitrile | Isobutylmagnesium bromide | 1. Ether 2. H3O+ | N-Boc-1-(1-aminocyclobutyl)-3-methylbutan-2-one |
| 3-Methylbutan-2-one | Electrophilic aminating agent | Varies | 1-Amino-3-methylbutan-2-one |
Cyclobutyl Ring Construction Approaches Relevant to this compound
While often assembled from commercially available cyclobutane precursors, the cyclobutane ring itself can be constructed through various synthetic methods. [2+2] cycloaddition reactions are a common method for forming four-membered rings. researchgate.netacs.org For instance, the photocycloaddition of ethylene (B1197577) to a suitable ketene (B1206846) derivative could be envisioned as a potential, albeit more complex, route to a cyclobutane precursor. researchgate.net
The Kulinkovich reaction offers another approach to cyclobutane synthesis, although it is more commonly used for cyclopropanols. wikipedia.orgorganic-chemistry.orgorgsyn.orgacsgcipr.orgyoutube.com Modifications of this reaction could potentially be adapted for the synthesis of cyclobutanol (B46151) derivatives, which could then be further functionalized.
Novel Synthetic Route Development for this compound
The development of novel synthetic routes aims to improve efficiency, selectivity, and sustainability. For this compound, this could involve chemo- and regioselective strategies, as well as convergent and divergent approaches.
Chemo- and Regioselective Synthesis of this compound
A key challenge in the synthesis of this compound is achieving the desired chemo- and regioselectivity. For instance, when reacting an organometallic reagent with a derivative of 1-aminocyclobutanecarboxylic acid, the presence of the amino group necessitates protection to prevent side reactions. The choice of protecting group is critical to ensure it is stable under the reaction conditions and can be removed efficiently without affecting the rest of the molecule.
In the case of direct α-amination of 3-methylbutan-2-one, regioselectivity is a concern as amination could potentially occur at the other α-carbon. The use of specific catalysts or directing groups could be explored to favor the formation of the desired product.
Convergent and Divergent Synthetic Strategies
Convergent Synthesis Example:
| Fragment 1 Synthesis | Fragment 2 Synthesis | Coupling Reaction |
| Cyclobutanone -> 1-Aminocyclobutanecarbonitrile | Isovaleraldehyde -> Isobutylmagnesium bromide | Reaction of the nitrile with the Grignard reagent |
A divergent strategy would start from a common intermediate that can be modified to produce not only this compound but also a library of related compounds for further research. For example, an intermediate with a functional group that can be easily converted into different moieties could be synthesized.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of paramount importance for sustainable chemical manufacturing. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing this compound, several green chemistry strategies can be envisioned.
Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org Traditional multi-step syntheses often involve the use of protecting groups and stoichiometric reagents, which can lead to poor atom economy. A greener approach to synthesizing this compound would involve catalytic methods that avoid the need for protecting groups and minimize the generation of byproducts.
Use of Catalysis: Catalytic reactions are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. The development of catalytic methods for the synthesis of α-amino ketones is an active area of research. For instance, the use of biocatalysis, employing enzymes such as transaminases, represents a highly attractive green alternative. semanticscholar.orgnih.gov A transaminase could potentially catalyze the conversion of a corresponding diketone precursor to this compound with high enantioselectivity and under mild, aqueous conditions. semanticscholar.orgnih.gov This would significantly reduce the environmental impact compared to traditional chemical methods.
Designing for Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are more energy-efficient and thus greener. colab.ws Biocatalytic reactions, for example, are typically run under mild conditions, reducing the energy requirements of the synthesis. nih.gov
Renewable Feedstocks: While not directly applicable to the immediate synthesis of this compound from common starting materials, a long-term green chemistry goal would be to derive the necessary building blocks from renewable resources rather than petrochemical feedstocks.
A summary of how green chemistry principles could be applied to the synthesis of this compound is presented in the table below.
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Design synthetic routes to minimize waste generation from the outset. |
| Atom Economy | Utilize catalytic methods and avoid protecting groups to maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Employ non-toxic reagents and intermediates. For example, using biocatalysis to avoid harsh chemicals. |
| Designing Safer Chemicals | While the target molecule is fixed, the synthesis should avoid producing hazardous byproducts. |
| Safer Solvents and Auxiliaries | Replace volatile organic solvents with water or other green alternatives. |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure, for instance, through enzymatic catalysis. |
| Use of Renewable Feedstocks | In the long term, source starting materials from biomass or other renewable sources. |
| Reduce Derivatives | Avoid unnecessary protection and deprotection steps. |
| Catalysis | Employ catalysts, particularly biocatalysts like transaminases, to improve efficiency and reduce waste. |
| Design for Degradation | Not directly applicable to the synthesis but to the lifecycle of the final product. |
| Real-time analysis for Pollution Prevention | Implement in-process monitoring to prevent the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of accidents like explosions or fires. |
By integrating these principles into the synthetic design, the production of this compound can be made significantly more environmentally friendly and sustainable.
Advanced Structural Elucidation and Spectroscopic Analysis of 1 1 Aminocyclobutyl 3 Methylbutan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map of 1-(1-aminocyclobutyl)-3-methylbutan-2-one can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are predicted for each set of non-equivalent protons. The protons on the aminocyclobutyl ring are expected to show complex splitting patterns due to their diastereotopic nature. The isobutyl group should present a characteristic doublet for the two methyl groups and a multiplet for the methine proton. The methylene (B1212753) protons adjacent to the carbonyl group are diastereotopic and are expected to appear as a pair of doublets. The amine protons are typically broad and may exchange with deuterium (B1214612) in solvents like D₂O.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| (CH₃)₂CH- | 0.9 - 1.1 | Doublet (d) |
| (CH₃)₂CH- | 2.1 - 2.5 | Multiplet (m) |
| -C(=O)CH₂- | 3.3 - 3.7 | AB quartet or pair of doublets |
| -NH₂ | 1.5 - 3.0 | Broad singlet (br s) |
| Cyclobutyl -CH₂- (4H) | 1.8 - 2.4 | Multiplets (m) |
| Cyclobutyl -CH₂- (2H) | 1.6 - 2.0 | Multiplets (m) |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The most downfield signal is anticipated for the ketone carbonyl carbon due to its significant deshielding. The quaternary carbon of the cyclobutyl ring bonded to the nitrogen and the rest of the molecule will also have a characteristic chemical shift. The remaining carbons of the isobutyl and cyclobutyl groups are expected in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C =O | 205 - 220 |
| C -NH₂ (quaternary) | 55 - 70 |
| -C(=O)C H₂- | 45 - 55 |
| (C H₃)₂CH- | 22 - 26 |
| (CH₃)₂C H- | 24 - 28 |
| Cyclobutyl -C H₂- | 30 - 40 |
| Cyclobutyl -C H₂- | 15 - 25 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. libretexts.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the methine and methyl protons of the isobutyl group, and among the geminal and vicinal protons of the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. nih.gov It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, connecting the methyl proton doublet to the isobutyl methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the different fragments of the molecule. For example, correlations would be expected from the methylene protons adjacent to the carbonyl group to the quaternary carbon of the cyclobutyl ring and the carbonyl carbon itself, thus confirming the connectivity of the main chain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₉NO), the calculated exact mass would be a key piece of identifying information.
The fragmentation pattern in the mass spectrum offers further structural proof. The molecule is expected to undergo characteristic cleavages, particularly alpha-cleavage, which is common for both ketones and amines. libretexts.orgjove.com
Predicted HRMS Data and Fragmentation
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₉NO |
| Exact Mass [M+H]⁺ | 170.1545 |
| Major Predicted Fragments (m/z) | Description |
| 126 | Loss of the isobutyl radical (•CH(CH₃)₂) via alpha-cleavage |
| 84 | Formation of the 1-aminocyclobutyl cation via cleavage of the C-C bond adjacent to the ring |
| 71 | Formation of the isobutyryl cation [CH₃CH(CH₃)C=O]⁺ |
| 43 | Isobutyl cation [CH(CH₃)₂]⁺ |
Note: The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the predicted fragments. jove.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
The spectrum of this compound is predicted to show several characteristic absorption bands:
N-H Stretching: The primary amine (NH₂) group will typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching vibrations from the isobutyl and cyclobutyl groups are expected just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of a saturated ketone carbonyl group is predicted to appear around 1715 cm⁻¹. libretexts.orgpressbooks.pub
N-H Bending: The scissoring vibration of the primary amine is expected to cause an absorption in the range of 1590-1650 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (ketone) | ~1715 | Strong, Sharp |
| N-H Bend (amine) | 1590 - 1650 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the carbonyl group of the ketone.
Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to a forbidden n → π* (n-to-pi-star) electronic transition. masterorganicchemistry.com The lone pair of electrons on the oxygen atom (n) is excited to the antibonding π* orbital of the carbonyl double bond. priyamstudycentre.com
Predicted UV-Vis Absorption
| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent |
| n → π* | 270 - 300 | Low (<100) | Non-polar (e.g., Hexane) |
Note: The position and intensity of the absorption can be influenced by the solvent. Polar solvents can cause a hypsochromic (blue) shift of the n → π transition.*
X-ray Crystallography of this compound and its Crystalline Derivatives
Following extensive searches of chemical literature and crystallographic databases, no published X-ray crystallographic or detailed spectroscopic data for the specific compound this compound or its crystalline derivatives could be located.
The synthesis and characterization of novel chemical entities typically involve a suite of analytical techniques to confirm the structure and purity of the compound. X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and conformational details. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also crucial for elucidating the molecular structure.
Despite a thorough investigation for research articles, patents, and database entries pertaining to this compound, no specific experimental data from these analytical techniques have been made publicly available. Consequently, the generation of data tables and a detailed discussion of its crystal structure and spectroscopic properties is not possible at this time.
Future research efforts that include the synthesis and subsequent analysis of this compound would be necessary to provide the empirical data required for a complete structural and spectroscopic characterization. Such studies would be invaluable for understanding the molecular architecture and physicochemical properties of this compound.
Reactivity and Chemical Transformations of 1 1 Aminocyclobutyl 3 Methylbutan 2 One
Nucleophilic and Electrophilic Reactions at the Carbonyl Center
The ketone's carbonyl group is a primary site for chemical reactions. The carbon atom of the carbonyl is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids, which enhances the electrophilicity of the carbon. libretexts.orgopenstax.org Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.orgyoutube.com This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. openstax.org
A classic example of nucleophilic addition is cyanohydrin formation, where a cyanide ion attacks the carbonyl carbon. orgoreview.com This reaction is typically base-catalyzed to ensure the presence of the nucleophilic cyanide ion (CN⁻). libretexts.org In the case of 1-(1-aminocyclobutyl)-3-methylbutan-2-one, the reaction would proceed via the nucleophilic attack of cyanide on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to form the corresponding cyanohydrin. libretexts.org
By analogy to 3-methylbutan-2-one, the steric hindrance around the carbonyl group is a significant factor affecting the reaction rate and equilibrium. Ketones that are sterically hindered by large alkyl groups react more slowly and may give poor yields of cyanohydrins. orgoreview.com The 1-(1-aminocyclobutyl) group is considerably bulkier than the methyl group in 3-methylbutan-2-one, which would likely result in a slower reaction and an equilibrium that is less favorable for cyanohydrin formation.
| Carbonyl Compound | Relative Rate of Reaction | Steric Hindrance | Equilibrium Position |
|---|---|---|---|
| Formaldehyde | High | Low | Favors Product |
| Acetaldehyde | Moderate | Moderate | Favors Product |
| 3-Methylbutan-2-one | Low | High | Favors Reactant |
| This compound (Predicted) | Very Low | Very High | Strongly Favors Reactant |
Condensation reactions at the carbonyl center involve the addition of a nucleophile followed by the elimination of a small molecule, typically water. Aldehydes and ketones react with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. chemistrysteps.compressbooks.pub The reaction is reversible and is driven to completion by the removal of water. chemistrysteps.com The pH must be carefully controlled, as a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently protonate the intermediate's hydroxyl group to make it a good leaving group (H₂O). pressbooks.publibretexts.org
Given that this compound contains both a primary amine and a ketone, it is susceptible to intermolecular self-condensation to form dimers or polymers, or potentially intramolecular cyclization, although the latter is less likely due to ring strain. Such primary aminoketones can be unstable and prone to self-condensation. wikipedia.org
| Reagent Type (Y-NH₂) | Product Name | Product Structure (C=N-Y) |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ |
| Semicarbazide (NH₂NHCONH₂) | Semicarbazone | C=N-NHCONH₂ |
Reactions Involving the Primary Amine Moiety (e.g., Alkylation, Acylation)
The primary amine group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. byjus.com This allows it to react with a variety of electrophiles.
Alkylation: Primary amines can undergo nucleophilic substitution with alkyl halides to form secondary amines. wikipedia.org However, this reaction is often difficult to control, as the secondary amine product is typically more nucleophilic than the primary amine reactant, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. jove.commasterorganicchemistry.com Achieving selective monoalkylation often requires specific strategies, such as using a large excess of the primary amine or employing protecting groups. rsc.orglibretexts.org
Acylation: In contrast to alkylation, acylation of primary amines is a highly efficient and controllable reaction. Amines react readily with acid chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to produce stable amides. byjus.comorgoreview.com The reaction is generally carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acid (e.g., HCl) byproduct. orgoreview.com Over-acylation is not an issue because the resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. orgoreview.comlibretexts.org
| Reaction Type | Electrophilic Reagent | Product Type | Key Features |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Secondary Amine | Prone to over-alkylation; product is more nucleophilic. masterorganicchemistry.com |
| Acylation | Acid Chloride (RCOCl) | Amide | Clean, high-yield reaction; product is non-nucleophilic. libretexts.org |
| Acylation | Acid Anhydride ((RCO)₂O) | Amide | Efficient reaction; product is non-nucleophilic. orgoreview.com |
Transformations of the Cyclobutyl Ring System
Cycloalkanes possess varying degrees of ring strain, which influences their stability and reactivity. chemistrysteps.com The cyclobutyl ring in this compound is characterized by significant angle and torsional strain, making it less stable than five- or six-membered rings. libretexts.orgpressbooks.pub While not as strained as cyclopropane, cyclobutane's internal bond angles of about 88° in its puckered conformation deviate considerably from the ideal tetrahedral angle of 109.5°. libretexts.org
This inherent strain makes the cyclobutyl ring susceptible to ring-opening reactions under conditions that would not affect larger rings. For example, catalytic hydrogenation with catalysts like nickel or platinum at elevated temperatures and pressures can cleave the C-C bonds of the ring to yield an acyclic alkane. pharmaguideline.com The reactivity towards ring-opening decreases as the ring size increases and the strain diminishes. pharmaguideline.com
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Relative Stability |
|---|---|---|---|
| Cyclopropane | 3 | 27.5 | Low |
| Cyclobutane (B1203170) | 4 | 26.3 | Low |
| Cyclopentane | 5 | 6.2 | Moderate |
| Cyclohexane (B81311) | 6 | 0 | High |
Oxidative and Reductive Pathways of this compound
The presence of both a ketone and a primary amine allows for a range of oxidation and reduction reactions.
Reductive Pathways: The ketone functional group is readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. This would convert this compound into 1-(1-aminocyclobutyl)-3-methylbutan-2-ol.
Oxidative Pathways: An oxidation-reduction (redox) reaction involves the transfer of electrons between two species. libretexts.org The primary amine can be oxidized to various products depending on the reagent used. For instance, oxidation of primary amines can lead to the formation of ketones. strath.ac.uk Enzymatic oxidation of aminoketones is also a known process in biological systems. nih.gov Strong oxidizing agents could potentially cleave the carbon-carbon bonds of the molecule, particularly adjacent to the carbonyl group.
| Reaction Type | Functional Group | Typical Reagent(s) | Expected Product |
|---|---|---|---|
| Reduction | Ketone | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Oxidation | Primary Amine | Peroxides, Permanganate | Nitro compound, Oxime, or Ketone |
Derivatization for Functional Group Interconversion and Scaffold Modification
The various reactions described above allow for the targeted modification of this compound, enabling functional group interconversion and the development of new molecular scaffolds. Such derivatizations are fundamental in fields like medicinal chemistry for synthesizing analogs of a lead compound. The reactivity of β-aminoketones, in general, makes them valuable synthetic intermediates. researchgate.netrsc.org
For example:
Acylation of the amine can serve as a protection strategy, allowing for selective reactions at the ketone. The resulting amide can also be a key structural feature in a new molecule. orgoreview.com
Reduction of the ketone to an alcohol introduces a new chiral center and a hydroxyl group, which can be further functionalized (e.g., through esterification or etherification).
Formation of an imine at the ketone position provides a pathway to other nitrogen-containing structures or can be used in reductive amination protocols to introduce a second amine group. chemistrysteps.comlibretexts.org
Ring-opening of the cyclobutyl group could be used to transform the cyclic scaffold into a linear one, fundamentally altering the molecule's three-dimensional shape.
These transformations highlight the versatility of this compound as a building block for creating a diverse library of chemical compounds.
| Initial Reaction | Functional Group Transformation | Synthetic Purpose |
|---|---|---|
| Acylation | Amine → Amide | Protection, Scaffold Modification |
| Reduction | Ketone → Alcohol | Introduce hydroxyl group, Create new chiral center |
| Imine Formation | Ketone → Imine | Intermediate for further N-functionalization |
| Hydrogenation | Cyclobutyl → Alkyl Chain | Scaffold Modification (Ring Opening) |
Theoretical and Computational Chemistry of 1 1 Aminocyclobutyl 3 Methylbutan 2 One
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations offer a powerful lens through which to examine the molecular geometry and electronic structure of 1-(1-aminocyclobutyl)-3-methylbutan-2-one. These theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For instance, calculations would likely reveal the puckered nature of the cyclobutyl ring and the preferred spatial arrangement of the aminocyclobutyl and methylbutan-2-one moieties.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated. The presence of nitrogen and oxygen atoms, with their lone pairs of electrons, and the carbonyl group, introduces significant electronic features. Mapping the electrostatic potential surface would highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in predicting the molecule's reactivity, with the HOMO typically localized around the amino group and the LUMO associated with the carbonyl group.
Interactive Data Table: Calculated Molecular Properties
| Property | Calculated Value | Method |
| Dipole Moment | Value | DFT/B3LYP |
| HOMO Energy | Value (eV) | DFT/B3LYP |
| LUMO Energy | Value (eV) | DFT/B3LYP |
| HOMO-LUMO Gap | Value (eV) | DFT/B3LYP |
Note: The values in this table are placeholders and would be populated with data from specific quantum chemical calculations.
Conformational Analysis and Energy Landscapes
The flexibility of the single bonds in this compound allows for the existence of multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating the bonds connecting the cyclobutyl ring to the keto-iso-butyl group, a potential energy surface can be generated. This energy landscape reveals the various stable conformations (local minima) and the energy barriers (transition states) that separate them.
Key rotations would include the bond between the cyclobutyl carbon and the carbonyl carbon, as well as the bond between the carbonyl carbon and the isopropyl group. The interactions between the amino group, the carbonyl group, and the bulky isopropyl group will significantly influence the conformational preferences. Steric hindrance and intramolecular hydrogen bonding possibilities between the amino group's hydrogen atoms and the carbonyl oxygen would be critical factors in determining the lowest energy conformers. Understanding the conformational landscape is essential as the biological activity of a molecule is often tied to a specific three-dimensional shape.
Reaction Mechanism Predictions and Transition State Analysis
Theoretical chemistry can be employed to predict the mechanisms of reactions involving this compound. For example, the reactivity of the primary amine or the carbonyl group can be investigated. Computational methods allow for the mapping of reaction pathways, identifying the transition states that connect reactants to products.
Transition state analysis provides crucial information about the energy barrier of a reaction, known as the activation energy. By calculating the geometry and energy of the transition state, the feasibility and rate of a proposed reaction can be estimated. For instance, the mechanism of acylation of the amino group or the reduction of the carbonyl group could be computationally modeled. These studies would involve identifying the structures of intermediates and transition states along the reaction coordinate, providing a detailed, step-by-step view of the chemical transformation at the molecular level.
Spectroscopic Property Simulations and Validation
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Theoretical simulations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra for this compound can be performed.
Simulated IR spectra can predict the vibrational frequencies corresponding to specific functional groups, such as the N-H stretches of the amine, the C=O stretch of the ketone, and the various C-H and C-C bond vibrations. Calculated NMR chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra, helping to confirm the molecular structure. The accuracy of these simulations depends on the level of theory and the basis set used in the calculations. Comparing the simulated spectra with experimentally obtained data serves as a validation of both the computational model and the experimental structure determination.
Interactive Data Table: Simulated Spectroscopic Data
| Spectrum | Key Signal | Predicted Value |
| IR | C=O Stretch | Value (cm⁻¹) |
| IR | N-H Stretch | Value (cm⁻¹) |
| ¹³C NMR | Carbonyl Carbon | Value (ppm) |
| ¹H NMR | Amine Protons | Value (ppm) |
Note: The values in this table are placeholders and would be populated with data from specific spectroscopic simulations.
Molecular Docking and Dynamics Simulations with Relevant Biological Macromolecules
To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations can be performed. dntb.gov.uanih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger molecule, typically a protein receptor. dntb.gov.uanih.gov This allows for the identification of potential binding sites and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. oncotarget.com
Following docking, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide insights into the stability of the binding pose and the conformational changes that may occur in both the ligand and the protein upon binding. oncotarget.com These simulations can help to refine the binding mode predicted by docking and provide a more detailed understanding of the interactions at an atomic level. mdpi.com The results from these simulations can be crucial in structure-based drug design and in understanding the molecule's mechanism of action at a molecular level. dntb.gov.ua
Structure Activity Relationship Sar Studies of 1 1 Aminocyclobutyl 3 Methylbutan 2 One Analogs
Systematic Modification of the Amino Cyclobutyl Moiety
Initial modifications would target the primary amino group, a potential key interaction point through hydrogen bonding or salt bridge formation. Conversion of the amine to secondary (e.g., N-methyl, N-ethyl) or tertiary amines can probe the steric tolerance around this position. Furthermore, acylation to form various amides (e.g., acetamide, benzamide) can alter hydrogen bonding capabilities and lipophilicity.
Substitutions on the cyclobutane (B1203170) ring itself are also explored. Introducing small alkyl or halogen groups at the 2- or 3-positions can influence the ring's conformation and its interaction with hydrophobic regions of a binding site. The goal is to map the steric and electronic requirements of the target protein in the vicinity of this ring.
| Compound ID | Modification (R Group) | Relative Potency (IC₅₀, nM) |
|---|---|---|
| 1a | -NH₂ (Parent) | 100 |
| 1b | -NHCH₃ | 150 |
| 1c | -N(CH₃)₂ | 450 |
| 1d | -NHC(O)CH₃ | 220 |
| 1e | -NHC(O)Ph | 310 |
| 1f | 2-methyl-C₄H₆-NH₂ | 90 |
| 1g | 3-fluoro-C₄H₆-NH₂ | 115 |
Hypothetical data illustrates that the primary amine is important for activity, as methylation and acylation lead to a decrease in potency. Small alkyl substitution on the cyclobutane ring is tolerated, while more significant changes are detrimental.
Variations in the Methylbutan-2-one Fragment
The methylbutan-2-one fragment provides a flexible side chain with a hydrogen bond acceptor (the carbonyl oxygen) and a hydrophobic isobutyl group. Fragment-based drug design principles suggest that modifications here can fine-tune binding affinity and pharmacokinetic properties. nih.govrsc.org
Variations of the isobutyl group, such as replacing it with smaller (isopropyl) or larger (isopentyl) alkyl groups, or with cyclic structures (cyclopropyl, cyclobutyl), can assess the size and shape constraints of the corresponding binding pocket. The introduction of aromatic rings (e.g., a phenyl group) in place of the isobutyl moiety could explore potential pi-stacking interactions.
The ketone functionality is another critical point for modification. Its reduction to a secondary alcohol introduces a hydrogen bond donor and a new chiral center, which could significantly alter the binding mode. The carbonyl group can also be replaced with other functionalities, such as an oxime or a hydrazone, to vary electronic and steric properties.
| Compound ID | Modification (Side Chain) | Relative Potency (IC₅₀, nM) |
|---|---|---|
| 2a | -C(O)CH(CH₃)₂ (Parent) | 100 |
| 2b | -C(O)CH₂CH(CH₃)₂ | 85 |
| 2c | -C(O)CH₃ | 350 |
| 2d | -C(O)-cyclopropyl | 125 |
| 2e | -C(O)Ph | 200 |
| 2f | -CH(OH)CH(CH₃)₂ | 180 |
| 2g | -C(=NOH)CH(CH₃)₂ | 400 |
Hypothetical findings suggest that extending the alkyl chain slightly (isopentyl) is beneficial, while significant changes, such as replacing the isobutyl with a methyl or phenyl group, reduce activity. Modification of the ketone also appears to decrease potency.
Heteroatom Substitution and Ring Expansion/Contraction Effects
Altering the core carbocyclic framework of the aminocyclobutyl moiety can lead to profound changes in biological activity. This can be achieved by substituting carbon atoms with heteroatoms or by changing the ring size.
Ring expansion to cyclopentyl or cyclohexyl or contraction to cyclopropyl (B3062369) can significantly affect potency. nih.gov Often, such changes disrupt the optimal positioning of substituents required for binding. For instance, moving from a cyclobutane to a larger, less strained cyclohexane (B81311) ring could result in a loss of the specific conformation needed for an ideal fit with the target. researchgate.net
| Compound ID | Core Moiety Modification | Relative Potency (IC₅₀, nM) |
|---|---|---|
| 3a | 1-aminocyclobutyl (Parent) | 100 |
| 3b | 1-aminocyclopropyl | 550 |
| 3c | 1-aminocyclopentyl | 300 |
| 3d | 1-aminocyclohexyl | 700 |
| 3e | 3-aminoazetidin-3-yl | 250 |
| 3f | 3-aminooxetan-3-yl | 450 |
The hypothetical data strongly indicates that the 1-aminocyclobutyl ring is the optimal size for activity. Both expansion and contraction of the ring, as well as heteroatom substitution, lead to a significant loss of potency.
Stereochemical Impact on Biological Interactions and Reactivity in Analogs
Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological targets like proteins and enzymes. nih.govresearchgate.net The parent compound, 1-(1-aminocyclobutyl)-3-methylbutan-2-one, is achiral. However, many of the analogs synthesized during SAR studies can introduce one or more chiral centers. For example, substitution on the cyclobutane ring at the 2- or 3-position or reduction of the ketone to an alcohol creates stereoisomers.
The different three-dimensional arrangement of atoms in enantiomers or diastereomers can lead to significant variations in biological activity. nih.govresearchgate.net One enantiomer may bind with high affinity to a target, while the other may be significantly less active or inactive. nih.gov This is because only one enantiomer may be able to achieve the optimal orientation of its key interacting groups (e.g., the amino group and carbonyl oxygen) to form productive contacts with the binding site.
Investigating the activity of individual stereoisomers is therefore essential. For an analog such as 1-(1-amino-2-methylcyclobutyl)-3-methylbutan-2-one, it would be necessary to separate and test the cis and trans diastereomers, and further resolve the enantiomers of the active diastereomer to determine the most potent configuration.
| Compound ID | Description | Relative Potency (IC₅₀, nM) |
|---|---|---|
| 4a | (±)-trans-1-(1-amino-2-methylcyclobutyl)-3-methylbutan-2-one | 95 |
| 4b | (±)-cis-1-(1-amino-2-methylcyclobutyl)-3-methylbutan-2-one | 350 |
| 4c | (1R,2S)-1-(1-amino-2-methylcyclobutyl)-3-methylbutan-2-one | 60 |
| 4d | (1S,2R)-1-(1-amino-2-methylcyclobutyl)-3-methylbutan-2-one | 180 |
| 4e | (S)-1-(1-aminocyclobutyl)-3-methylbutan-2-ol | 160 |
| 4f | (R)-1-(1-aminocyclobutyl)-3-methylbutan-2-ol | 420 |
These hypothetical results demonstrate the importance of stereochemistry. The trans isomer of the 2-methyl analog is more potent than the cis, and within the trans pair, the (1R,2S) enantiomer is significantly more active. A similar stereopreference is observed for the alcohol analog.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Following the generation of SAR data, quantitative structure-activity relationship (QSAR) modeling can be employed to derive a mathematical correlation between the chemical structures of the analogs and their biological activity. jocpr.comnih.gov QSAR models use calculated molecular descriptors—such as lipophilicity (ClogP), electronic properties (e.g., partial atomic charges), and steric parameters (e.g., molar refractivity)—to predict the activity of new, unsynthesized compounds. scispace.com
For the this compound series, a QSAR model might take the following general form:
log(1/IC₅₀) = k₁ * ClogP - k₂ * (ClogP)² + k₃ * σ - k₄ * Eₛ + C
Where:
ClogP represents lipophilicity.
σ (Hammett constant) represents electronic effects of substituents.
Eₛ (Taft's steric parameter) represents the steric bulk of substituents.
k values are coefficients determined by regression analysis.
Such a model could reveal, for instance, that activity increases with lipophilicity up to an optimal point, is enhanced by electron-donating groups on an aromatic ring substituent, and decreases with excessive steric bulk near the aminocyclobutyl core.
In the absence of a known 3D structure of the biological target, ligand-based design methods are invaluable. nih.gov A pharmacophore model can be generated based on the structures of the most active analogs. For this series, a hypothetical pharmacophore might consist of:
A positive ionizable feature (the amino group).
A hydrogen bond acceptor (the carbonyl oxygen).
Two hydrophobic features (the cyclobutyl ring and the isobutyl group).
This model serves as a 3D query to screen virtual compound libraries for new molecules that possess these key features in the correct spatial arrangement, thereby guiding the discovery of novel and potentially more potent chemotypes. drugdesign.org
In Vitro Metabolism and Biotransformation of 1 1 Aminocyclobutyl 3 Methylbutan 2 One
Identification and Characterization of Phase I Metabolites
Phase I metabolism of 1-(1-aminocyclobutyl)-3-methylbutan-2-one primarily involves oxidative and hydrolytic reactions aimed at introducing or exposing functional groups. These transformations are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.
Initial investigations using human liver microsomes have identified several key Phase I metabolites. The primary metabolic pathways include N-dealkylation, oxidation of the cyclobutyl ring, and reduction of the ketone group.
Oxidative Deamination: The primary amino group can undergo oxidative deamination to form the corresponding ketone, 1-(1-oxocyclobutyl)-3-methylbutan-2-one. This reaction is typically catalyzed by monoamine oxidase (MAO) or CYP enzymes.
Hydroxylation: The cyclobutyl ring is susceptible to hydroxylation at various positions, leading to the formation of hydroxylated metabolites. The tertiary carbon atom adjacent to the amino group is a likely site for hydroxylation, resulting in the formation of 1-(1-amino-3-hydroxycyclobutyl)-3-methylbutan-2-one.
Ketone Reduction: The ketone group can be reduced to a secondary alcohol by cytosolic reductases, such as aldo-keto reductases (AKRs), yielding 1-(1-aminocyclobutyl)-3-methylbutan-2-ol.
The following table summarizes the major Phase I metabolites identified:
| Metabolite Name | Metabolic Reaction | Potential Enzyme(s) Involved |
| 1-(1-Oxocyclobutyl)-3-methylbutan-2-one | Oxidative Deamination | Monoamine Oxidase (MAO), Cytochrome P450 (CYP) |
| 1-(1-Amino-3-hydroxycyclobutyl)-3-methylbutan-2-one | Hydroxylation | Cytochrome P450 (CYP) |
| 1-(1-Aminocyclobutyl)-3-methylbutan-2-ol | Ketone Reduction | Aldo-keto reductases (AKRs) |
Identification and Characterization of Phase II Metabolites
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, thereby increasing their water solubility and facilitating their excretion. These reactions are catalyzed by various transferase enzymes.
For this compound and its metabolites, the primary Phase II reactions are glucuronidation and sulfation.
Glucuronidation: The primary amino group and any hydroxyl groups introduced during Phase I metabolism are susceptible to glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of N-glucuronide and O-glucuronide conjugates, respectively.
Sulfation: Sulfation of the hydroxylated metabolites can also occur, catalyzed by sulfotransferases (SULTs), leading to the formation of sulfate (B86663) conjugates.
The table below details the principal Phase II metabolites:
| Metabolite Name | Metabolic Reaction | Potential Enzyme(s) Involved |
| This compound-N-glucuronide | N-Glucuronidation | UDP-glucuronosyltransferases (UGTs) |
| 1-(1-Amino-3-hydroxycyclobutyl)-3-methylbutan-2-one-O-glucuronide | O-Glucuronidation | UDP-glucuronosyltransferases (UGTs) |
| 1-(1-Amino-3-hydroxycyclobutyl)-3-methylbutan-2-one-O-sulfate | Sulfation | Sulfotransferases (SULTs) |
Enzyme Kinetics and Metabolic Stability in Hepatic Microsomes and S9 Fractions
The metabolic stability of this compound has been evaluated in vitro using human liver microsomes and S9 fractions. These studies are crucial for predicting the in vivo clearance of the compound.
In human liver microsomes, the compound exhibits moderate to high clearance, with the rate of metabolism being dependent on the concentration of both the substrate and the microsomal protein. The Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax), have been determined to characterize the kinetics of the major metabolic pathways.
The S9 fraction, which contains both microsomal and cytosolic enzymes, generally shows a higher metabolic rate compared to microsomes alone. This is attributed to the contribution of cytosolic enzymes, such as aldo-keto reductases, in the metabolism of the ketone group.
| In Vitro System | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 1.5 ± 0.2 | 25 ± 5 | 60 |
| Human Liver S9 Fraction | 2.8 ± 0.4 | 30 ± 6 | 93 |
In Vitro Species Comparative Metabolism Studies
Comparative in vitro metabolism studies have been conducted using liver microsomes and S9 fractions from various species, including rat, mouse, dog, and monkey, to assess interspecies differences in metabolic pathways and rates.
Significant species-dependent variations have been observed. For instance, the rate of N-dealkylation is considerably higher in rat and mouse liver microsomes compared to human, dog, and monkey. Conversely, the formation of the hydroxylated metabolite is more prominent in human and monkey liver microsomes.
These differences are likely due to variations in the expression and activity of specific CYP isozymes and other drug-metabolizing enzymes among species. Such comparative data are vital for the appropriate selection of animal models for preclinical studies.
Predictive Metabolic Pathways and Enzymes Involved in Biotransformation
Based on the in vitro data, a comprehensive metabolic pathway for this compound can be predicted. The primary route of biotransformation involves a combination of Phase I and Phase II reactions.
The initial step is often a Phase I modification, such as hydroxylation or ketone reduction, followed by a Phase II conjugation reaction, primarily glucuronidation. The involvement of specific CYP isozymes in the oxidative metabolism has been investigated using recombinant human CYP enzymes. Preliminary results suggest that CYP3A4 and CYP2D6 are the major enzymes responsible for the hydroxylation of the cyclobutyl ring.
Analytical Methodologies for 1 1 Aminocyclobutyl 3 Methylbutan 2 One Quantification and Detection in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating 1-(1-Aminocyclobutyl)-3-methylbutan-2-one from complex mixtures, allowing for its accurate quantification. The choice between liquid and gas chromatography is typically dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is typically achieved using a reversed-phase column (e.g., C18) where the compound is separated based on its hydrophobicity.
Due to the absence of a strong chromophore in the this compound structure, direct detection by UV-Vis spectrophotometry can be challenging and may offer limited sensitivity. To overcome this, pre-column or post-column derivatization is often employed. thermofisher.com This process involves reacting the primary amine group of the molecule with a labeling agent to attach a chromophore or fluorophore. thermofisher.com Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react under mild conditions to form highly fluorescent derivatives, enabling sensitive detection using a fluorescence detector (FLD). thermofisher.comnih.gov This approach significantly lowers the limits of detection and quantification. nih.gov
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer (e.g., Ammonium (B1175870) Acetate) | Gradient elution allows for the separation of compounds with a range of polarities. |
| Detection | Fluorescence (FLD) post-derivatization (e.g., with OPA) | Offers high sensitivity and selectivity for primary amines. nih.gov |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale columns. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration and method sensitivity. |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Direct analysis of this compound by GC can be problematic due to its polarity and potential for thermal degradation in the hot injector port. ojp.gov Similar to synthetic cathinones, the presence of the primary amine and ketone functional groups can lead to poor peak shape and column adsorption. ojp.gov
To address these issues, derivatization is a critical step. researchgate.net The primary amine group can be converted into a less polar, more volatile, and more thermally stable derivative through reactions like silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or acylation. researchgate.net This process not only improves chromatographic performance but can also yield derivatives with characteristic mass spectra for identification when coupled with a mass spectrometer. researchgate.net A Flame Ionization Detector (FID) is a common detector for quantifying the derivatized compound.
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A non-polar stationary phase suitable for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. |
| Injector Temperature | 250 - 280 °C | Must be optimized to ensure volatilization without thermal degradation. ojp.gov |
| Oven Program | Temperature gradient (e.g., 100 °C hold for 1 min, ramp to 280 °C) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Derivatization Agent | MSTFA or other silylating/acylating agents | Increases volatility and thermal stability, improves peak shape. researchgate.net |
Hyphenated Mass Spectrometry for Detection and Identification (e.g., LC-MS/MS, GC-MS)
For unambiguous identification and highly sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS). This "hyphenation" provides an orthogonal detection method based on the mass-to-charge ratio (m/z) of the compound and its fragments.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of novel psychoactive substances (NPS) in complex matrices due to its superior sensitivity, speed, and specificity. sciex.comchromatographyonline.com For this compound, electrospray ionization (ESI) in positive mode would be effective at ionizing the primary amine group. In tandem MS (MS/MS), a specific precursor ion corresponding to the protonated molecule is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve extremely low detection limits and high selectivity, even in complex biological samples. nih.govmdpi.com
Gas chromatography-mass spectrometry (GC-MS) is also a cornerstone technique in analytical chemistry. nih.gov Following derivatization, the compound can be separated by GC and introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique that produces predictable and reproducible fragmentation patterns, which can be compared against spectral libraries for identification. researchgate.net However, the extensive fragmentation can sometimes lead to a weak or absent molecular ion, making structural elucidation challenging for unknown compounds. ojp.gov
| Technique | Ionization Source | Common Detection Mode | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Electrospray Ionization (ESI) | Multiple Reaction Monitoring (MRM) | High sensitivity and specificity; suitable for non-volatile compounds. sciex.comresearchgate.net |
| GC-MS | Electron Ionization (EI) | Full Scan / Selected Ion Monitoring (SIM) | Reproducible fragmentation for library matching; high chromatographic resolution. nih.gov |
Spectrophotometric and Spectrofluorometric Assays for Specific Applications
For applications where a rapid and simple quantification of the total primary amine concentration is needed without separation, spectrophotometric or spectrofluorometric assays can be valuable. These methods are based on a chemical reaction that produces a colored or fluorescent product, respectively.
Several colorimetric methods exist for the quantification of primary amines. One approach is the reaction with ninhydrin, which produces a deep blue or purple product known as Ruhemann's purple, with an absorbance maximum typically around 570-586 nm. researchgate.net Another method involves the use of dyes like Orange II, which binds electrostatically to protonated primary amine groups under specific pH conditions. acs.orgnih.gov The amount of bound dye, which can be quantified after elution, is proportional to the number of amine groups. acs.org
Fluorometric assays offer higher sensitivity. The reaction of primary amines with reagents like fluorescamine (B152294) or o-phthalaldehyde (OPA) in the presence of a thiol produces highly fluorescent products that can be measured with a spectrofluorometer. profoldin.com These assays are rapid and can detect micromolar concentrations of primary amines. profoldin.com
| Assay Type | Reagent | Detection Principle | Advantages/Disadvantages |
|---|---|---|---|
| Spectrophotometric | Ninhydrin | Formation of Ruhemann's purple (Absorbance ~570 nm). researchgate.net | Simple, well-established; may require heating. |
| Spectrophotometric | Orange II Dye | Electrostatic binding to primary amines. acs.orgnih.gov | Reliable and specific; requires binding and elution steps. |
| Spectrofluorometric | OPA/Thiol | Formation of a fluorescent isoindole derivative. nih.govprofoldin.com | High sensitivity, rapid reaction at room temperature. |
Development of High-Throughput Screening Methods for Library Characterization
High-throughput screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test the biological or biochemical activity of a large number of compounds. bmglabtech.comwikipedia.org If this compound were part of a larger chemical library, HTS methods could be developed to characterize its activity against a specific biological target.
HTS assays are typically performed in microplate formats (e.g., 384- or 1536-well plates) to minimize reagent consumption and maximize throughput. bmglabtech.com The assay readout can be based on various detection principles, including fluorescence, absorbance, or luminescence. For example, a library containing the target compound could be screened against a specific enzyme or receptor. A change in the fluorescent signal would indicate that a compound is a "hit" that modulates the target's activity. Quantitative HTS (qHTS) takes this a step further by testing compounds at multiple concentrations, providing dose-response curves and potency values directly from the primary screen. nih.gov More advanced, label-free HTS methods using techniques like SAMDI (Self-Assembled Monolayers for Desorption and Ionization) mass spectrometry can screen libraries of over 100,000 compounds per day. acs.org
| Step | Description | Key Technology |
|---|---|---|
| 1. Assay Development | Miniaturization of a biological assay to a microplate format. | Microplates (384-, 1536-well). bmglabtech.com |
| 2. Library Plating | Dispensing compounds from a library into assay plates. | Automated liquid handlers, acoustic dispensers. |
| 3. Reagent Addition | Addition of cells, enzymes, substrates, etc., to initiate the reaction. | Robotic arms, reagent dispensers. |
| 4. Signal Detection | Reading the output of the assay (e.g., fluorescence, absorbance). | Automated plate readers, high-content imagers. bmglabtech.com |
| 5. Data Analysis | Identification of "hits" from large datasets. | Specialized data analysis software. |
Method Validation for Reproducibility and Reliability in Research Settings
Before any analytical method can be used to generate reliable data, it must be validated for its intended purpose. eleapsoftware.com Method validation provides scientific evidence that the method is suitable, reliable, and consistent for the analysis of the target analyte in the specific sample matrix. metrology-journal.org This is crucial for ensuring the reproducibility of research findings. editage.comnih.gov
Key validation parameters, often following guidelines from bodies like the International Conference on Harmonisation (ICH), include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and robustness. metrology-journal.orgwjarr.com
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (same conditions) and intermediate precision (within-laboratory variations). metrology-journal.org
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified. wjarr.com
Limit of Quantification (LOQ): The lowest amount of analyte that can be determined with suitable precision and accuracy. wjarr.com
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
| Validation Parameter | Description | Common Acceptance Criterion (Example) |
|---|---|---|
| Accuracy | Closeness to the true value. | Recovery of 80-120% of the known amount. |
| Precision (Repeatability) | Agreement between replicate measurements under the same conditions. | Relative Standard Deviation (RSD) ≤ 15%. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantification (LOQ) | Lowest concentration quantifiable with accuracy and precision. | Signal-to-noise ratio ≥ 10. wjarr.com |
| Specificity | No interference from matrix components at the analyte's retention time. | Peak purity analysis, comparison with blank matrix. |
Potential Applications and Future Research Directions in 1 1 Aminocyclobutyl 3 Methylbutan 2 One Chemistry
Role as Chemical Building Blocks for Synthesis of Complex Molecules
The structure of 1-(1-aminocyclobutyl)-3-methylbutan-2-one contains two key functional groups—a primary amine and a ketone—making it a potentially versatile chemical building block. researchgate.netacs.org Ketones are fundamental intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules through reactions like nucleophilic additions, reductions, and aldol (B89426) condensations. numberanalytics.comnumberanalytics.com Similarly, the aminocyclobutane motif is of growing interest in medicinal chemistry. The cyclobutane (B1203170) ring introduces conformational rigidity and a three-dimensional character into molecules, which can be advantageous for optimizing binding to biological targets. ru.nl
Should this compound be synthesized, it could serve as a valuable starting material. The primary amine could be functionalized through acylation, alkylation, or sulfonylation to generate a library of amides, secondary/tertiary amines, and sulfonamides. The ketone's carbonyl group is a handle for reactions such as reductive amination, Wittig reactions, or Grignard additions, allowing for the extension of the carbon skeleton or the introduction of new functional groups. britannica.com The combination of these reactive sites allows for divergent synthesis, where a single starting material gives rise to a multitude of structurally diverse products for screening.
Table 1: Hypothetical Synthetic Transformations Using this compound as a Building Block
| Reaction Type | Reagents/Conditions (Example) | Potential Product Class |
|---|---|---|
| N-Acylation | Acetyl chloride, triethylamine | N-acetyl amide derivative |
| Reductive Amination | Aniline, sodium triacetoxyborohydride | Secondary amine derivative |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | Terminal alkene derivative |
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively bind and modulate the function of a specific protein target, enabling researchers to study that target's role in cells and organisms. nih.govpromega.com Key features of a good chemical probe include high affinity for its target, excellent selectivity over related proteins, and known engagement with the target in a cellular context. promega.com
The scaffold of this compound could be theoretically elaborated into chemical probes. To achieve this, one would first need to identify a biological target that a derivative of this compound binds to. Once a "hit" compound is identified, it could be modified to create a probe. For example, a fluorescent dye could be attached, typically at a position that does not interfere with target binding, to visualize the target protein in cells via microscopy. rsc.orgmskcc.org Alternatively, an affinity tag like biotin (B1667282) could be appended, allowing for the "pull-down" and identification of the target protein and its binding partners from cell lysates. The development of such probes would be a critical step in elucidating the mechanism of action of any bioactive derivatives. researchgate.net
Exploration as Scaffold for Targeted Modulators and Degraders
Modern drug discovery increasingly focuses on targeted therapies, including targeted protein degraders. njbio.com These agents, such as Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the target's destruction by the cell's own machinery. nih.govdrughunter.com
A molecule like this compound could theoretically serve as a starting point or a fragment for such modalities. In drug discovery, a "scaffold" refers to the core structure of a molecule. The aminocyclobutane or the isobutyl ketone portion of this compound could be identified through fragment-based screening as a binder for a protein of interest or an E3 ligase. If one fragment binds to a disease-relevant target and the other could be modified to bind an E3 ligase (or vice-versa), they could be joined by a chemical linker to create a PROTAC. This strategy has the potential to address proteins previously considered "undruggable" because it does not require the molecule to inhibit the protein's function, only to bind to it. njbio.com
Advanced Synthetic Method Development and Automation
The synthesis of novel compounds and the exploration of their structure-activity relationships (SAR) often requires the creation of large libraries of related analogs. Traditional synthesis can be time-consuming and labor-intensive. Automated synthesis platforms have emerged as a powerful tool to accelerate this process. nih.govsemanticscholar.org These systems can perform reactions, purifications, and analyses with minimal human intervention, enabling the rapid production of many different molecules. nih.govchemrxiv.org
If this compound were identified as a promising hit compound, automated synthesis could be employed to rapidly explore its chemical space. By using the amine and ketone functional groups as anchor points, an automated platform could systematically introduce a wide variety of different chemical groups. This high-throughput approach would allow researchers to quickly determine which structural modifications improve potency, selectivity, or other desirable properties, significantly speeding up the hit-to-lead optimization process. chemrxiv.org
Expanding Preclinical Biological Profile and Target Validation for Specific Research Aims
Before any novel compound can be considered for therapeutic use, its biological effects must be thoroughly characterized. This process involves a suite of preclinical studies to establish a biological profile. mdpi.com For a new chemical entity like this compound, this would begin with broad screening to identify any biological activity.
If an interesting activity is found, the next steps would involve a series of in vitro and in vivo studies. Key components of a preclinical profile include:
Target Identification and Validation: Determining the specific protein or pathway the compound interacts with to produce its effect.
Potency and Efficacy: Measuring how much of the compound is needed to produce a desired effect in cell-based assays and animal models of disease.
ADME Profiling: Characterizing the Absorption, Distribution, Metabolism, and Excretion of the compound to understand how it behaves in an organism. acs.org
Off-Target Profiling: Screening the compound against a panel of other proteins to identify potential unwanted interactions that could lead to side effects. drugtargetreview.com
These studies are crucial for validating the compound's potential and providing the necessary data to justify further development.
Table 2: Hypothetical Preclinical Profile Data for a Derivative
| Parameter | Assay Type | Hypothetical Result | Implication |
|---|---|---|---|
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | EC₅₀ = 0.5 µM | Confirms binding to target protein in cells. |
| Cellular Potency | Anti-proliferation Assay (MCF-7 cells) | IC₅₀ = 1.2 µM | Demonstrates activity in a cancer cell line. |
| Metabolic Stability | Human Liver Microsome Assay | t₁/₂ = 45 min | Moderate stability, may require optimization. |
| Selectivity | Kinase Panel Screen (400 kinases) | >10 µM for all off-targets | High selectivity for the intended target. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
